molecular formula C12H19Cl3N2 B2494467 4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1779132-60-3

4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride

Cat. No. B2494467
CAS RN: 1779132-60-3
M. Wt: 297.65
InChI Key: OLMWOUVIGUIJEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to "4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride" has been explored through various methods. For instance, the crystal structure and DFT studies on related compounds, such as (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, show that it was prepared by a greener, solvent-free microwave irradiation technique, utilizing a ZnFe2O4 catalyst, demonstrating an efficient and environmentally friendly approach to synthesizing such compounds (Kumar et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single crystal X-ray diffraction, revealing details about their crystalline form and theoretical calculations using density functional theory (DFT) method. These studies provide insights into the molecular geometry and electronic structure that underlie the reactivity and properties of such molecules (Kumar et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of piperidine derivatives, including those similar to "this compound," has been the subject of various studies. Reactions of polyhalogenonitrobenzenes with amines, for example, have demonstrated the influence of amine structure on product outcomes, indicating a nuanced interplay between steric and electronic effects in determining the nature of the products obtained (Heaton & Hunt, 1978).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, of compounds within the same family as "this compound" have been characterized through various techniques, including X-ray crystallography. These studies not only provide fundamental insights into the physical characteristics of these compounds but also help predict their behavior in different chemical contexts (Basiri et al., 2011).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds, such as their reactivity, stability, and interactions with other molecules, have been explored through experimental and theoretical studies. These investigations include the synthesis and characterization of novel derivatives, offering insights into the chemical behavior and potential applications of these compounds in various domains (Fatma et al., 2017).

Scientific Research Applications

Crystal Structure and Theoretical Studies

  • Kumar et al. (2020) discussed the preparation and crystal structure of a compound closely related to 4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride, using a greener, solvent-free microwave irradiation technique. This study highlighted the compound's crystalline nature and provided insights into its molecular structure through X-ray diffraction and density functional theory (DFT) methods (Kumar et al., 2020).

Molecular Synthesis and Applications

  • Cui et al. (2009) achieved a two-step synthesis of piperidin-4-ones from secondary amines via gold catalysis, demonstrating the compound's potential in synthesizing valuable alkaloids (Cui, Peng, & Zhang, 2009).
  • Zarei and Sajadikhah (2016) developed efficient procedures for synthesizing highly substituted piperidines, showcasing the versatility and potential applications of these compounds in various chemical syntheses (Zarei & Sajadikhah, 2016).
  • Humphries, Do, and Wilhite (2009) elaborated on synthesizing 2-Amino-4-heteroarylpyrimidines, where piperidine functionality was a key component. This process highlights the compound's role in parallel synthesis applications (Humphries, Do, & Wilhite, 2009).

Chemical Reactions and Kinetics

  • Asali et al. (2017) studied the kinetics and mechanism of ligand substitution reactions in complexes involving piperidine, providing insights into the compound's reactivity and interaction with other molecules (Asali, El‐khateeb, Foudeh, & Abul‐Futouh, 2017).

Structural and Computational Analysis

  • Socha et al. (2021) conducted a study on hydrates of substituted piperidines, which included 4-chloropiperidine. This research provided valuable information on the structural and interactional characteristics of such compounds (Socha et al., 2021).

Mechanism of Action

The mechanism of action of “4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride” is not specified in the available resources. It’s primarily used for research and development .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor/physician should be contacted if the person feels unwell . It’s also advised to keep the compound away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2ClH/c13-11-4-2-1-3-10(11)9-12(14)5-7-15-8-6-12;;/h1-4,15H,5-9,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMWOUVIGUIJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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